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Cat. No.: B1276337

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-methylquinolin-2-ol, with the CAS number 89446-19-5, is a synthetic heterocyclic
organic compound belonging to the quinolinone family. The quinoline scaffold is a "privileged
structure” in medicinal chemistry, forming the core of numerous biologically active compounds
with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-
inflammatory properties.[1] The presence of a bromine atom at the 6-position and a methyl
group at the 4-position of the quinolin-2-one core suggests its potential as a valuable
intermediate or a pharmacologically active agent itself.

This technical guide provides a comprehensive overview of 6-Bromo-4-methylquinolin-2-ol,
including its physicochemical properties, synthesis, potential biological significance with a focus
on the PISK/mTOR signaling pathway, and relevant experimental protocols. While direct
biological data for this specific compound is limited in publicly available literature, its structural
similarity to precursors of potent kinase inhibitors provides a strong basis for its investigation in
drug discovery.

Physicochemical Properties

6-Bromo-4-methylquinolin-2-ol exists in tautomeric equilibrium with its keto form, 6-bromo-4-
methyl-2(1H)-quinolinone. A summary of its key physicochemical properties is presented in the
table below.
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Property Value Source
CAS Number 89446-19-5 N/A
Molecular Formula C10HsBrNO [2]
Molecular Weight 238.08 g/mol [2]
6-bromo-4-methyl-1H-quinolin-
IUPAC Name N/A
2-one
6-Bromo-2-hydroxy-4-
Synonyms methylquinoline, 6-bromo-4- [3]

methyl-2(1H)-quinolinone

Predicted Boiling Point 374.72 °C [4]
Predicted Density 1.56 g/cm3 [4]
Predicted Flash Point 157.53 °C [4]

Synthesis

A documented method for the synthesis of 6-Bromo-4-methyl-2(1H)-quinolinone involves the

acid-catalyzed cyclization of N-(4-bromophenyl)-3-oxobutanamide.

Experimental Protocol: Synthesis of 6-Bromo-4-methyl-

2(1H)-quinolinone

Materials:

Ice/water mixture

Absolute ethanol

Procedure:

Concentrated sulfuric acid

N-(4-bromophenyl)-3-oxobutanamide
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e A mixture of 3.00 g (0.0117 moles) of N-(4-bromophenyl)-3-oxobutanamide and 6 ml of
concentrated sulfuric acid is stirred and heated to 95-100 °C in a water bath for 1.5 hours.

e The resulting solution is then poured onto an ice/water mixture, leading to the precipitation of
a white crystalline product.

e The crystals are collected by filtration.
e The collected crystals are dissolved in 200 ml of absolute ethanol.

e The volume of the ethanolic solution is reduced to 150 ml by evaporation, followed by chilling
to induce crystallization.

The resulting crystals of 6-Bromo-4-methyl-2(1H)-quinolinone are isolated by filtration.
Characterization:

e Melting Point: 292-299 °C

e TLC (silica gel, ethyl acetate eluent): Rf = 0.18

This synthetic workflow is illustrated in the diagram below.
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Synthesis Workflow for 6-Bromo-4-methylquinolin-2-ol
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A flowchart illustrating the synthesis of 6-Bromo-4-methylquinolin-2-ol.

Biological Context and Potential Applications

While direct biological activity data for 6-Bromo-4-methylquinolin-2-ol is scarce, its structural
features and the activities of related compounds suggest potential roles in several biological
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processes.

Relevance to PIBK/ImTOR Signaling Pathway

A structurally related compound, 6-bromo-4-iodoquinoline, is a key intermediate in the
synthesis of GSK2126458 (Omipalisib).[5][6] GSK2126458 is a potent and selective inhibitor of
phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key
kinases in a signaling pathway frequently dysregulated in cancer.[7] The PI3K/Akt/mTOR
pathway plays a crucial role in regulating cell growth, proliferation, survival, and metabolism.[8]

The structural similarity of 6-Bromo-4-methylquinolin-2-ol to a precursor of a known
PIBK/mTOR inhibitor suggests that it could serve as a scaffold for the development of novel
inhibitors targeting this pathway. The diagram below illustrates the central role of PI3K and
MTOR in this signaling cascade.
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Simplified PIBK/mTOR Signaling Pathway
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Overview of the PI3K/Akt/mTOR signaling cascade.
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Potential as a Chemical Probe in Proteomics

The mention of 6-Bromo-4-methylquinolin-2-ol for "proteomics research” suggests its
potential use as a chemical probe.[3] Chemical proteomics employs small molecules to study
protein function and interactions in a complex biological system. Quinolinone scaffolds can be
functionalized to create probes that covalently or non-covalently interact with specific proteins,
allowing for their identification and characterization.

Structure-Activity Relationship (SAR) of Related
Compounds

While specific SAR data for 6-Bromo-4-methylquinolin-2-ol is unavailable, studies on related
guinazoline and quinoline derivatives as PI3K inhibitors highlight the importance of
substitutions on the heterocyclic core for biological activity. The table below presents
representative data for structurally similar compounds, demonstrating how modifications can
influence inhibitory potency.

Compound PI3Ka ICso0 mTOR ICso
R Group Source
Class (nM) (nM)
) ) 4-acetyl-
Quinazoline >1000 >1000
phenylurea
] ] 4-propoxy-
Quinazoline 5.1 10.3
phenylurea
4-
Quinazoline trifluoromethoxy- 2.5 4.8
phenylurea

) ) 4-aminocarbonyl-
Quinazoline 2.5 59.1
phenylurea

Quinazoline-2-
) ) (Structure 8) 9.11 - [8]
indolinone

Note: The data presented is for structurally related quinazoline and quinoline derivatives and is
intended to be illustrative of the potential for this chemical class.
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Experimental Protocols for Biological Evaluation

For researchers interested in evaluating the biological activity of 6-Bromo-4-methylquinolin-2-
ol or its derivatives as potential PISBK/mTOR inhibitors, the following experimental protocols can
be adapted.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the compound on cell proliferation and viability.
Materials:

o Cancer cell line of interest (e.g., MCF-7, HCT116)

o Complete cell culture medium

e 6-Bromo-4-methylquinolin-2-ol (dissolved in DMSO)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

e Solubilization solution (e.g., DMSO or acidified isopropanol)

o 96-well plates

Microplate reader
Procedure:

e Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

Treat the cells with serial dilutions of 6-Bromo-4-methylquinolin-2-ol (and a vehicle control)
for 48-72 hours.

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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o Calculate the ICso value, which is the concentration of the compound that inhibits cell growth
by 50%.

Western Blot Analysis of PIBKImMTOR Pathway
Phosphorylation

This technique is used to determine if the compound inhibits the phosphorylation of key
downstream targets of the PISBK/mTOR pathway.

Materials:

Cancer cell line

e 6-Bromo-4-methylquinolin-2-ol

 Lysis buffer with protease and phosphatase inhibitors
¢ Protein quantification assay (e.g., BCA assay)

o SDS-PAGE gels and electrophoresis apparatus

o PVDF membrane and transfer apparatus

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
o Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K)
» HRP-conjugated secondary antibodies

e Chemiluminescent substrate

e Imaging system

Procedure:

o Treat cells with the compound for a specified time.

o Lyse the cells and quantify the protein concentration.
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o Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
o Block the membrane and incubate with primary antibodies overnight at 4°C.
e Wash the membrane and incubate with HRP-conjugated secondary antibodies.

o Add the chemiluminescent substrate and visualize the protein bands using an imaging
system.

e Analyze the changes in the phosphorylation levels of the target proteins relative to the total
protein levels.

The following diagram outlines the general workflow for the biological evaluation of a potential
PI3K/mTOR inhibitor.
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A flowchart for the biological evaluation of a potential kinase inhibitor.

Conclusion

6-Bromo-4-methylquinolin-2-ol is a readily synthesizable compound with a quinolinone core,
a scaffold of significant interest in medicinal chemistry. While direct biological data is limited, its
structural relationship to precursors of potent PI3K/mTOR inhibitors strongly suggests its
potential as a valuable building block for the development of novel therapeutics targeting this
critical signaling pathway. The experimental protocols and contextual information provided in
this guide offer a solid foundation for researchers to explore the biological activities of this
compound and its derivatives. Further investigation into its potential as an anticancer agent or
as a chemical probe for proteomics is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: 6-Bromo-4-methylquinolin-2-ol (CAS:
89446-19-5)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1276337#6-bromo-4-methylquinolin-2-ol-cas-
number-89446-19-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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